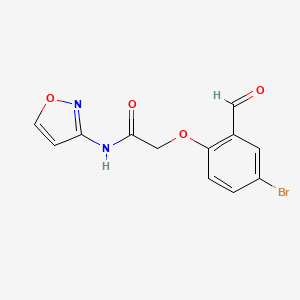
2-(4-bromo-2-formylphenoxy)-N-(1,2-oxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-formylphenoxy)-N-(1,2-oxazol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(1,2-oxazol-3-yl)acetamide involves the inhibition of specific enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in various diseases such as cancer. Additionally, it has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, it has been shown to improve glucose tolerance and reduce the development of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromo-2-formylphenoxy)-N-(1,2-oxazol-3-yl)acetamide in lab experiments include its specificity for certain enzymes and proteins, its ability to induce apoptosis in cancer cells, and its potential for the development of new drugs. However, its limitations include its potential toxicity at high concentrations and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 2-(4-bromo-2-formylphenoxy)-N-(1,2-oxazol-3-yl)acetamide include the development of new drugs based on its structure, the investigation of its potential in the treatment of other diseases, and the identification of new targets for its inhibition. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(1,2-oxazol-3-yl)acetamide can be achieved through a multi-step process involving the reaction of 4-bromo-2-nitrophenol with ethyl oxalyl chloride to form 2-(4-bromo-2-oxophenoxy) ethyl oxalate. This compound is then reacted with 3-amino-1,2-oxazole to form the final product.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-formylphenoxy)-N-(1,2-oxazol-3-yl)acetamide has been identified as a potential lead compound for the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, it has been used as a probe in biological studies to investigate the role of specific proteins and enzymes in various cellular processes.
Propiedades
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4/c13-9-1-2-10(8(5-9)6-16)18-7-12(17)14-11-3-4-19-15-11/h1-6H,7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCPSAXYKDYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)

![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)
![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)


![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)
![6-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7457039.png)